molecular formula C10H11N5O3 B11089591 4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one

4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one

Cat. No.: B11089591
M. Wt: 249.23 g/mol
InChI Key: FVNBWSHBILAXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-BUTANONE is a synthetic organic compound characterized by the presence of two pyrazole rings and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-BUTANONE typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.

    Coupling of Pyrazole Rings: The final step involves coupling the two pyrazole rings with a butanone linker, typically through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

    Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Pyrazoles: Formed through substitution reactions on the pyrazole rings.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 4-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-BUTANONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group and pyrazole rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-(1H-PYRAZOL-4-YL)PYRIDINE: Another pyrazole-containing compound with applications in organic synthesis and medicinal chemistry.

    1-(4-NITROPHENYL)-1H-PYRAZOLE: Similar in structure but with a phenyl group instead of a butanone linker.

Uniqueness: 4-(4-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole rings and nitro group make it particularly versatile for various applications.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-1-pyrazol-1-ylbutan-1-one

InChI

InChI=1S/C10H11N5O3/c16-10(14-6-2-4-11-14)3-1-5-13-8-9(7-12-13)15(17)18/h2,4,6-8H,1,3,5H2

InChI Key

FVNBWSHBILAXDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.